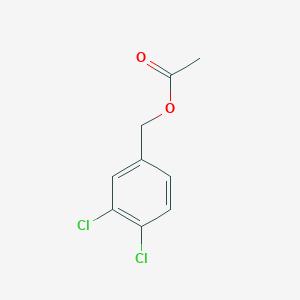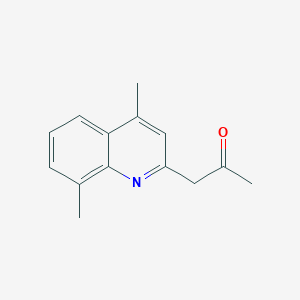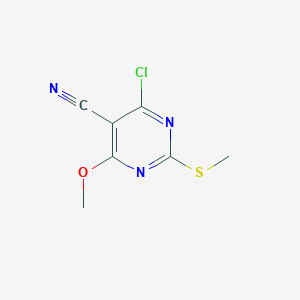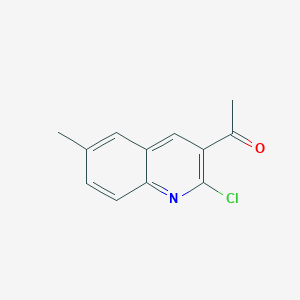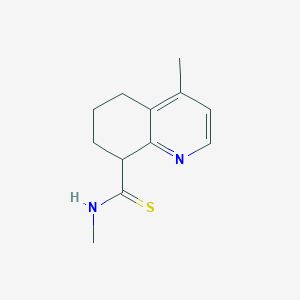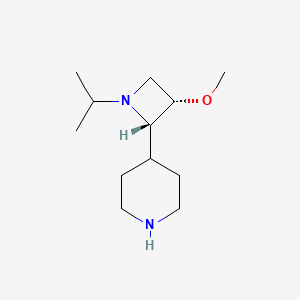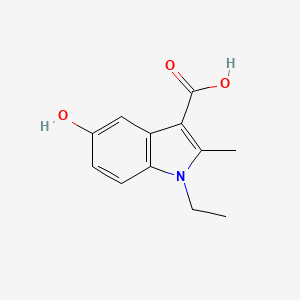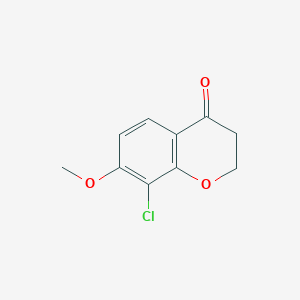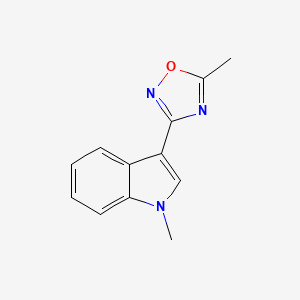![molecular formula C10H18ClNO2 B15068337 (R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B15068337.png)
(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a chemical compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride typically involves the construction of the spirocyclic framework. One common method is the [2,3]-Stevens rearrangement, which is used to form the 6-azaspiro[4.5]decane skeleton . This reaction involves the rearrangement of a quaternary ammonium salt under basic conditions to yield the desired spirocyclic product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
化学反応の分析
Types of Reactions
®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
科学的研究の応用
®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Medicine: This compound is of interest in drug design and development, particularly for its potential to interact with biological targets in a specific manner.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of ®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Halichlorine: A marine alkaloid with a similar spirocyclic structure, known for its biological activity.
Pinnaic Acid: Another marine alkaloid with a related structure, used in biochemical research.
Uniqueness
®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride is unique due to its specific spirocyclic arrangement and the presence of a carboxylic acid functional group. This combination of features makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H18ClNO2 |
|---|---|
分子量 |
219.71 g/mol |
IUPAC名 |
(4R)-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)8-6-11-7-10(8)4-2-1-3-5-10;/h8,11H,1-7H2,(H,12,13);1H/t8-;/m1./s1 |
InChIキー |
RNFMTDMUQUUXFS-DDWIOCJRSA-N |
異性体SMILES |
C1CCC2(CC1)CNC[C@@H]2C(=O)O.Cl |
正規SMILES |
C1CCC2(CC1)CNCC2C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


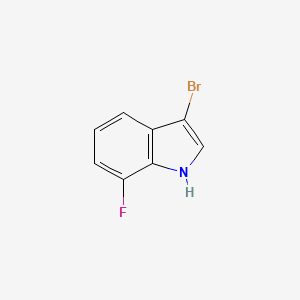
![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15068258.png)
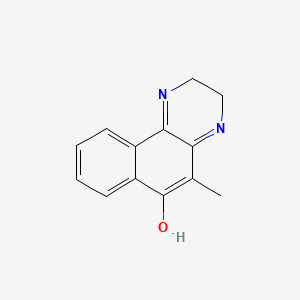
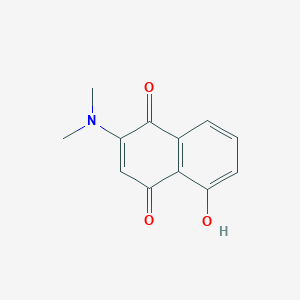
![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine](/img/structure/B15068273.png)
